N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-3-20(25)23-15-4-5-19(14(2)12-15)29(26,27)24-10-7-16(8-11-24)28-18-6-9-22-13-17(18)21/h4-6,9,12-13,16H,3,7-8,10-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJWYOPXYVTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The piperidine ether is synthesized via nucleophilic substitution between 3-chloro-4-hydroxypyridine and piperidin-4-ol .
Procedure :
- 3-Chloro-4-hydroxypyridine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
- Piperidin-4-ol (1.2 equiv) and potassium carbonate (2.5 equiv) are added.
- The mixture is heated to 80°C for 12 hours.
- Post-reaction, the mixture is diluted with ethyl acetate, washed with water, and purified via silica gel chromatography (Yield: 68–75%).
Key Considerations :
- Steric hindrance at the pyridine’s 4-position necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Base selection (K₂CO₃ vs. Cs₂CO₃) impacts reaction rate and yield due to differing solubilities.
Preparation of 4-(Chlorosulfonyl)piperidine Intermediate
Sulfonation of Piperidine Ether
The piperidine ether is converted to its sulfonyl chloride using chlorosulfonic acid .
Procedure :
- 4-((3-Chloropyridin-4-yl)oxy)piperidine (1.0 equiv) is slowly added to chilled (−10°C) chlorosulfonic acid (5.0 equiv).
- The reaction is stirred at 0°C for 2 hours, then quenched into ice water.
- The precipitate is filtered and dried under vacuum (Yield: 82–88%).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.6 Hz, 1H, Py-H), 7.85 (d, J = 5.6 Hz, 1H, Py-H), 4.65–4.60 (m, 1H, OCH), 3.40–3.25 (m, 4H, Piperidine-H), 2.10–1.95 (m, 4H, Piperidine-H).
- MS (ESI+) : m/z 277.1 [M+H]⁺.
Synthesis of 3-Methyl-4-aminophenylpropionamide
Nitration and Reduction Sequence
4-Methylnitrobenzene is sulfonated, reduced, and acylated to introduce the propionamide group.
Procedure :
- 4-Nitro-m-xylene (1.0 equiv) is sulfonated with fuming sulfuric acid at 50°C for 6 hours.
- The nitro group is reduced using H₂/Pd-C in ethanol to yield 4-amino-3-methylbenzenesulfonic acid .
- The amine is acylated with propionic anhydride (1.5 equiv) in dichloromethane with triethylamine (Yield: 70–76%).
Optimization Notes :
- Catalytic hydrogenation avoids over-reduction side reactions.
- Acylation at 0°C minimizes diacylation byproducts.
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Bond Formation
The final step involves coupling 4-(chlorosulfonyl)piperidine with 3-methyl-4-aminophenylpropionamide under basic conditions.
Procedure :
- 3-Methyl-4-aminophenylpropionamide (1.0 equiv) is dissolved in anhydrous THF.
- 4-(Chlorosulfonyl)piperidine (1.1 equiv) and N,N-diisopropylethylamine (3.0 equiv) are added.
- The reaction is stirred at room temperature for 8 hours.
- Purification via recrystallization from ethanol/water affords the target compound (Yield: 65–72%).
Characterization Data :
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.45 (d, J = 5.8 Hz, 1H, Py-H), 8.10 (d, J = 5.8 Hz, 1H, Py-H), 7.85 (s, 1H, NH), 7.50–7.45 (m, 2H, Ar-H), 4.70–4.65 (m, 1H, OCH), 3.55–3.40 (m, 4H, Piperidine-H), 2.95 (q, J = 7.2 Hz, 2H, CH₂CO), 2.40 (s, 3H, Ar-CH₃), 2.20–2.05 (m, 4H, Piperidine-H), 1.15 (t, J = 7.2 Hz, 3H, CH₃).
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).
Alternative Synthetic Routes and Methodological Variations
Mitsunobu Reaction for Ether Formation
An alternative to nucleophilic substitution employs Mitsunobu conditions for coupling 3-chloro-4-hydroxypyridine and piperidin-4-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Yield: 78–85%).
Enzymatic Sulfonation
Recent advances utilize aryl sulfotransferases for regioselective sulfonation, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound may undergo oxidation reactions at the piperidine ring or the sulfonyl group.
Reduction: Reduction reactions might target the nitro or ketone groups if present in any derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions Used:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using palladium catalysts or reduction with sodium borohydride.
Substitution: Halogenated reagents or nucleophiles such as sodium methoxide, often under solvent-free or solvent-based conditions.
Major Products Formed from these Reactions: The major products from these reactions typically retain the core structure but with modifications at specific functional groups, leading to derivatives that may have altered physicochemical or biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a model for studying the effects of substituents on aromatic rings and their influence on reaction mechanisms and outcomes.
Biology: In biological research, derivatives of this compound are studied for their interactions with various biomolecules, including proteins and nucleic acids, providing insights into binding affinities and molecular recognition.
Medicine: Pharmaceutical research explores its potential as a lead compound for developing drugs targeting specific enzymes or receptors, given its unique structural features that allow for high specificity.
Industry: In the industrial sector, it is investigated for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce multiple functional groups into complex architectures.
Mechanism of Action
Comparison with Other Similar Compounds: Compared to other compounds with similar functionalities, "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" stands out due to its balanced combination of lipophilicity and hydrophilicity, which enhances its bioavailability and interaction with biomolecules.
Comparison with Similar Compounds
Structural Comparison :
- Shared Features : Both compounds contain a sulfonamide group and aromatic heterocycles (pyridine in the target compound vs. pyrazolo[3,4-d]pyrimidine and chromen-2-yl in the patent compound).
- Key Differences : The patent compound includes fluorinated aromatic systems and a chromen-2-yl group, which are absent in the target compound. Its pyrazolo-pyrimidine core may enhance kinase inhibition, while the target’s piperidine and 3-chloropyridinyloxy groups suggest divergent target selectivity.
Physical Properties :
| Property | Target Compound | Patent Compound |
|---|---|---|
| Molecular Weight (g/mol) | Not Reported | 589.1 |
| Melting Point (°C) | Not Reported | 175–178 |
Pharmacological Implications :
- Fluorine atoms in the patent compound likely improve lipophilicity and metabolic stability, whereas the target’s chlorine may increase electrophilic interactions with biological targets .
N-[(4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (Pharmaceutical Intermediate)
Structural Comparison :
- Shared Features : Both compounds have a piperidine ring and a propionamide group.
- Key Differences : The intermediate lacks the sulfonyl bridge and chloropyridinyloxy substituent. Its methoxymethyl group enhances hydrophilicity compared to the target’s sulfonyl-linked aromatic system.
Physical Properties :
| Property | Target Compound | Intermediate |
|---|---|---|
| Molecular Formula | Not Reported | C₁₆H₂₄N₂O₂ |
| CAS Number | Not Reported | 61086-18-8 |
Functional Role :
- The sulfonyl group in the target may improve membrane permeability compared to the methoxymethyl group .
N-((4-(3-Methyl-5-Phenylisoxazol-4-yl)Phenyl)Sulfonyl)Propionamide (Parecoxib Impurity)
Structural Comparison :
- Shared Features : Both compounds are sulfonyl-linked propionamides.
- Key Differences : The impurity contains an isoxazole ring (a COX-2 inhibitor pharmacophore), whereas the target compound uses a piperidine-chloropyridine system.
Pharmacological Implications :
- The isoxazole group in the impurity is associated with COX-2 inhibition (e.g., parecoxib), while the target’s chloropyridinyloxy-piperidine motif may target non-COX pathways, such as kinase or protease inhibition .
Biological Activity
N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis pathways, receptor interactions, and potential clinical implications.
Compound Overview
Chemical Structure : The compound features a unique structural arrangement that includes:
- A chloropyridinyl moiety
- A piperidinyl group
- A sulfonamide linkage
- A propionamide functional group
Molecular Weight : 437.94 g/mol
CAS Number : 2034316-16-8
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Chlorination of Pyridine Derivative : This step introduces the chloropyridinyl group using reagents like thionyl chloride.
- Formation of Piperidinyl Intermediate : Achieved through nucleophilic substitution reactions.
- Sulfonylation Reaction : Involves the introduction of the sulfonamide group using sulfonyl chlorides.
- Final Coupling Reactions : These steps yield the final compound through various coupling techniques.
Research indicates that this compound exhibits significant biological activity through its interactions with various biological targets:
- Receptor Binding : The compound has shown promising results in binding to specific receptors implicated in neuropharmacological pathways, suggesting potential applications in treating neurodegenerative diseases.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in cancer treatment by disrupting tumor growth and proliferation.
Case Studies and Research Findings
A variety of studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
- Neuroprotective Effects : Animal models have shown that the compound can reduce neuroinflammation and protect neuronal cells from degeneration, highlighting its potential in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Description | Biological Activity |
|---|---|---|
| 1-(4-(2-Chloropyridin-4-yloxy)piperidin-1-yl)-2-phenyloxypropanone | Potential cancer treatment properties | Moderate inhibition of tumor growth |
| 1-(4-(3-Chloropyridin-yloxy)piperidinyl)-3-phenyloxypropanone | Shares piperidine structure | Neuroprotective effects observed |
| Ethyl 4-(4-(3-chloropyridin-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties | Antimicrobial activity reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
